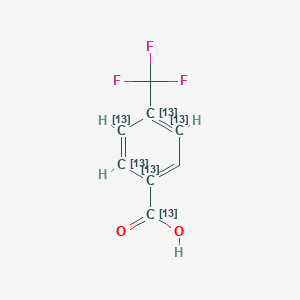
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is notable for its isotopic labeling with carbon-13 at positions 1, 3, 4, 5, and 6, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is reacted with a suitable precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors, which are incorporated into the final product during the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can lead to a variety of substituted cyclohexa-1,3,5-triene derivatives .
Scientific Research Applications
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studies involving trifluoromethylation and isotopic labeling.
Biology: Employed in NMR spectroscopy to study biological molecules and their interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another trifluoromethylated compound with different structural features.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclohexa-1,3,5-triene ring.
Uniqueness
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H5F3O2 |
|---|---|
Molecular Weight |
196.08 g/mol |
IUPAC Name |
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
SWKPKONEIZGROQ-FJYIEFNNSA-N |
Isomeric SMILES |
C1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)[13C](=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
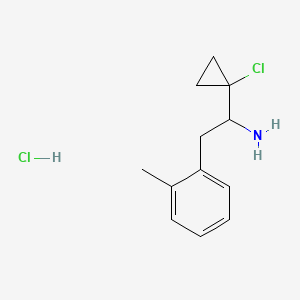
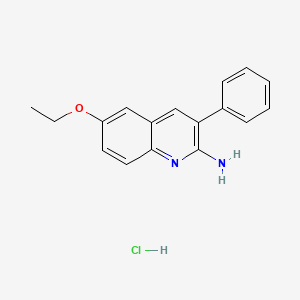
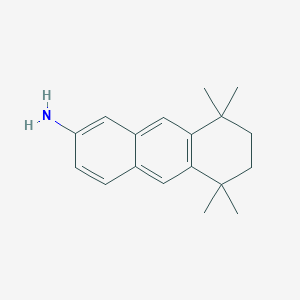
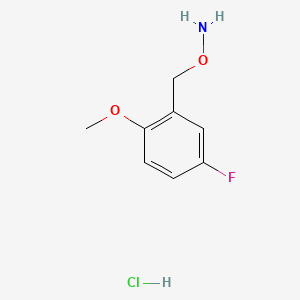
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
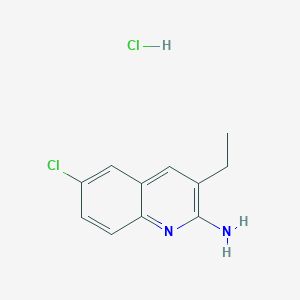
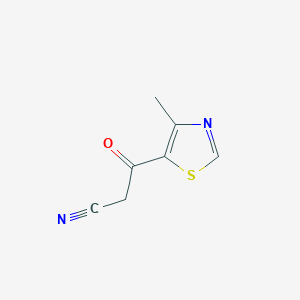

![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
